![molecular formula C4H3BF3KS B067109 Potassium 3-thiophenetrifluoroborate CAS No. 192863-37-9](/img/structure/B67109.png)
Potassium 3-thiophenetrifluoroborate
Overview
Description
Potassium 3-thiophenetrifluoroborate is a nucleophilic boronated coupling reagent . It is used to construct a C-C bond by reacting with aryl halides in the presence of a catalyst or under thermal conditions .
Synthesis Analysis
Potassium 3-thiophenetrifluoroborate can be used as a reactant to prepare Methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate by reacting with 6-bromothieno[3,2-b]pyridine . It can also be used to prepare Thiophene derivatives via Suzuki-Miyaura cross-coupling reaction with aryl halides using a palladium complex as a catalyst .Molecular Structure Analysis
The molecular formula of Potassium 3-thiophenetrifluoroborate is C4H3BF3KS . It has an average mass of 190.036 Da and a monoisotopic mass of 189.963760 Da .Chemical Reactions Analysis
Potassium 3-thiophenetrifluoroborate is used to construct a C-C bond by reacting with aryl halides in the presence of a catalyst or under thermal conditions . It can be used as a reactant to prepare Methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate by reacting with 6-bromothieno[3,2-b]pyridine . It can also be used to prepare Thiophene derivatives via Suzuki-Miyaura cross-coupling reaction with aryl halides using a palladium complex as a catalyst .Scientific Research Applications
- Potassium 3-thiophenetrifluoroborate reacts with aryl halides (such as bromides or chlorides) to construct C-C bonds. This reaction occurs in the presence of a catalyst or under thermal conditions .
- Example: It can be used to synthesize Methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate by reacting with 6-bromothieno[3,2-b]pyridine .
C-C Bond Formation
Suzuki-Miyaura Cross-Coupling
Benzoxazaborininone Synthesis
Safety and Hazards
Mechanism of Action
Target of Action
Potassium 3-thiophenetrifluoroborate is a nucleophilic boronated coupling reagent . Its primary targets are aryl halides , which are organic compounds containing a halogen atom attached to an aromatic ring .
Mode of Action
The compound interacts with its targets by reacting with aryl halides . This reaction occurs in the presence of a catalyst or under thermal conditions . The result of this interaction is the construction of a carbon-carbon (C-C) bond .
Biochemical Pathways
The biochemical pathway primarily affected by Potassium 3-thiophenetrifluoroborate is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds by coupling aryl halides with boronic acids .
Result of Action
The result of Potassium 3-thiophenetrifluoroborate’s action is the formation of new organic compounds. For example, it can be used to prepare methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate by reacting with 6-bromothieno[3,2-b]pyridine . It can also be used to synthesize thiophene derivatives via the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action of Potassium 3-thiophenetrifluoroborate is influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the reaction with aryl halides can occur under thermal conditions or in the presence of a catalyst . The stability and efficacy of the compound may also be affected by factors such as pH, solvent used, and storage conditions.
properties
IUPAC Name |
potassium;trifluoro(thiophen-3-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BF3S.K/c6-5(7,8)4-1-2-9-3-4;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOOPHJJEPUNNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CSC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BF3KS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635522 | |
Record name | Potassium trifluoro(thiophen-3-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-thiophenetrifluoroborate | |
CAS RN |
192863-37-9 | |
Record name | Borate(1-), trifluoro-3-thienyl-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192863-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro(thiophen-3-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 3-thiophenetrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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